molecular formula C11H10BrClN2S B13443162 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

Cat. No.: B13443162
M. Wt: 317.63 g/mol
InChI Key: JBBNGSYKTOWSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting an appropriate β-diketone with guanidine or its derivatives under acidic or basic conditions.

    Coupling Reaction: The brominated thiophene and the pyrimidine ring are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in cross-coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted thiophenes and pyrimidines.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Dihydrothiophenes are typical reduction products.

    Coupling Products: Complex biaryl or heteroaryl compounds are formed through coupling reactions.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: It may be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity to target proteins through halogen bonding. The compound’s structure allows it to interact with various molecular targets, potentially disrupting biological pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromothiophen-2-yl)pyrimidine
  • 4-Chloro-5-ethyl-6-methylpyrimidine
  • 2-(4-Bromophenyl)-4-chloro-5-ethyl-6-methylpyrimidine

Uniqueness

2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, while the thiophene and pyrimidine rings provide a rigid and planar structure that can interact effectively with biological targets.

Properties

Molecular Formula

C11H10BrClN2S

Molecular Weight

317.63 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine

InChI

InChI=1S/C11H10BrClN2S/c1-3-8-6(2)14-11(15-10(8)13)9-4-7(12)5-16-9/h4-5H,3H2,1-2H3

InChI Key

JBBNGSYKTOWSQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=CC(=CS2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.